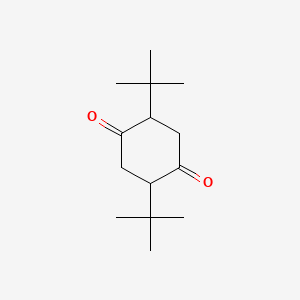

2,5-Ditert-butyl-1,4-cyclohexanedione

Description

2,5-Ditert-butyl-1,4-cyclohexanedione is a cyclohexanedione derivative featuring bulky tert-butyl substituents at the 2- and 5-positions of the ring. This derivative contains additional chlorine atoms at positions 5 and 6, as well as a cyclohexene ring (unsaturated backbone), distinguishing it from simpler 1,4-cyclohexanediones . Key properties include:

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.344 |

IUPAC Name |

2,5-ditert-butylcyclohexane-1,4-dione |

InChI |

InChI=1S/C14H24O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

QGMVFJOKDPISNS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CC(=O)C(CC1=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione with two related cyclohexanedione derivatives:

Substituent Effects on Properties

- Steric Hindrance : The tert-butyl groups in 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione impose substantial steric bulk, reducing reaction rates in nucleophilic substitutions but enhancing selectivity. This contrasts with 1,4-cyclohexanedione , which lacks substituents and reacts readily .

- Lipophilicity: The cLogP value (4.94) of the tert-butyl derivative far exceeds that of 1,4-cyclohexanedione (~0.5) and 2,5-dicarbethoxy-1,4-cyclohexanedione (~2.0), making it more soluble in nonpolar solvents .

- Reactivity : Chlorine substituents in the tert-butyl analog increase electrophilicity, enabling halogen-specific reactions (e.g., elimination or cross-coupling). The carbethoxy derivative, by contrast, undergoes hydrolysis to regenerate 1,4-cyclohexanedione under acidic conditions .

Stability and Spectroscopic Features

- Cyclohexene Backbone : The unsaturated ring in the tert-butyl derivative may enhance conjugation stability compared to fully saturated analogs. Nuclear magnetic resonance (NMR) data (InChIKey: JSACLUOJBWRMBY-UHFFFAOYSA-N) confirm stereochemical complexity due to two stereocenters .

- Spectroscopic Differentiation : Infrared (IR) and NMR spectra of the tert-butyl analog would show distinct peaks for C-Cl (600–800 cm⁻¹) and tert-butyl C-H (~1375 cm⁻¹) bonds, absent in simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.